(+)-Solketal

Catalog No.
S1484384
CAS No.
22323-82-6
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Solketal

CAS Number

22323-82-6

Product Name

(+)-Solketal

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

RNVYQYLELCKWAN-YFKPBYRVSA-N

SMILES

Array

Synonyms

(S)-(+)-1,2-O-Isopropylideneglycerol; (S)-2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methanol; (S)-Solketal; (S)-(+)-Solketal

Canonical SMILES

CC1(OCC(O1)CO)C

Isomeric SMILES

CC1(OC[C@@H](O1)CO)C

The exact mass of the compound (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(+)-Solketal, also known as (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, is the (S)-enantiomer of a protected form of glycerol. It functions as a critical chiral building block in asymmetric synthesis, providing a reliable method for introducing a specific stereocenter into more complex molecules. Its primary procurement value lies in its use as a precursor for enantiomerically pure pharmaceuticals, such as beta-blockers, and for the synthesis of natural products like specific glycerides and phospholipids where precise stereochemistry is non-negotiable.

Substituting (+)-Solketal with its racemic form ((±)-Solketal) or its (-)-enantiomer is fundamentally unviable for stereospecific applications. The biological activity of many chiral drugs resides almost exclusively in one enantiomer. For instance, the therapeutic effect of the beta-blocker propranolol is attributed to the (S)-enantiomer, which is up to 100 times more active than its (R)-counterpart. Using the racemic mixture would introduce an isomeric ballast, potentially leading to off-target effects, competitive inhibition, or different metabolic pathways, while using the incorrect enantiomer would yield an inactive or undesired final product. This necessitates downstream purification processes that are often complex and costly, negating any initial savings from procuring a less pure or incorrect starting material.

Precursor for Therapeutically Active Beta-Blocker Enantiomers

(+)-Solketal serves as a key chiral precursor for the synthesis of the therapeutically active (S)-enantiomers of widely used beta-blockers. For example, in the synthesis of propranolol, the resulting (S)-(-)-propranolol exhibits 98 to 100 times greater beta-blocking activity than its (R)-(+)-enantiomer. Procuring (+)-Solketal directly enables the synthesis of the biologically potent form, whereas using (-)-Solketal would yield the significantly less active (R)-enantiomer, and using racemic solketal would result in a final product with approximately 50% inactive material requiring separation.

Evidence DimensionBiological Activity Ratio of Final Product
Target Compound DataLeads to (S)-Propranolol, the highly active enantiomer (eutomer).
Comparator Or Baseline(-)-Solketal as precursor leads to (R)-Propranolol, the less active enantiomer (distomer).
Quantified Difference(S)-enantiomer is ~98-100x more active than the (R)-enantiomer.
ConditionsIn vitro and in vivo beta-adrenergic receptor binding assays.

This directly impacts the therapeutic efficacy and dosage of the final drug product, making the choice of the correct chiral precursor a critical procurement decision.

Enables Stereospecific Synthesis of Natural Phospholipids

(+)-Solketal is a foundational building block for synthesizing naturally occurring glycerides and phosphoglycerides, which require a specific stereoconfiguration at the glycerol backbone. For example, it is used to synthesize 1,2-dipalmitoyl-3-benzyl-sn-glycerol. Using racemic solketal would lead to a mixture of diastereomeric lipid products, which would not mimic natural cell membrane components and would be unsuitable for biochemical or drug delivery studies without extensive purification. Procuring the enantiopure (+)-Solketal ensures the correct stereochemical outcome, which is essential for biological recognition and function.

Evidence DimensionStereochemical Purity of Final Lipid Product
Target Compound DataYields single, stereochemically defined sn-glycerol derivatives.
Comparator Or BaselineRacemic (±)-Solketal yields a mixture of stereoisomers.
Quantified Difference100% desired stereoisomer vs. 50% desired stereoisomer (requiring separation).
ConditionsMulti-step organic synthesis of complex lipids.

For applications in cell biology, liposome formulation, and drug delivery, using the correct, biologically relevant lipid isomer is critical for reproducibility and functional relevance.

Precursor for (S)-Beta-Blocker Active Pharmaceutical Ingredients (APIs)

As a starting material in the multi-step synthesis of enantiomerically pure beta-blockers like (S)-propranolol, (S)-metoprolol, and (S)-betaxolol. The defined (S)-stereocenter of the solketal is carried through the synthesis to produce the final API with the desired high-potency configuration, avoiding the production of the less active (R)-enantiomer.

Synthesis of Biologically Relevant sn-Glycerol Derivatives

For the construction of specific, naturally occurring phospholipids and alkylglycerols used in biochemical research, lipidomics, and the development of advanced drug delivery systems like liposomes. The use of (+)-Solketal ensures the correct stereochemistry of the glycerol backbone, which is essential for proper enzymatic interaction and membrane integration.

Development of Chiral Auxiliaries and Ligands

Serves as a versatile and cost-effective starting material for the creation of more complex chiral auxiliaries, ligands for asymmetric catalysis, or chiral stationary phases for chromatography. Its readily available, single-enantiomer structure provides a reliable foundation for building new chiral molecules for a variety of chemical processes.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

132.078644241 Da

Monoisotopic Mass

132.078644241 Da

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 3 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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